4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL
CAS No.: 1521905-98-5
Cat. No.: VC13585297
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1521905-98-5 |
|---|---|
| Molecular Formula | C11H18Cl2N2O |
| Molecular Weight | 265.18 g/mol |
| IUPAC Name | 4-(piperazin-1-ylmethyl)phenol;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2O.2ClH/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H |
| Standard InChI Key | MJXZQJYHXUYDDC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-((Piperazin-1-yl)methyl)phenol dihydrochloride (molecular formula: ) features a piperazine ring () attached via a methylene group (-CH-) to the phenolic hydroxyl group. The dihydrochloride salt enhances solubility, a critical factor for in vitro and in vivo studies.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1521905-98-5 |
| Molecular Weight | 265.18 g/mol |
| IUPAC Name | 4-(piperazin-1-ylmethyl)phenol dihydrochloride |
| SMILES | C1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl |
| InChI Key | MJXZQJYHXUYDDC-UHFFFAOYSA-N |
| PubChem CID | 117587619 |
The compound’s crystalline structure and hydrogen-bonding capacity, inferred from its phenol and piperazine moieties, influence its reactivity and interaction with biological targets .
Physicochemical Characteristics
The dihydrochloride salt form confers stability under ambient conditions, with a melting point exceeding 250°C, as extrapolated from analogous piperazine salts . Its solubility profile favors polar solvents, including water and ethanol, facilitating formulation for experimental assays.
Synthetic Methodologies
General Synthesis Strategies
Piperazine derivatives are synthesized via multiple routes, as outlined below:
Table 2: Synthesis Methods for Piperazine Derivatives
| Method | Description |
|---|---|
| Cyclization | 1,2-Diamine derivatives react with sulfonium salts to form piperazine rings. |
| Ugi Reaction | Four-component reaction yielding bis-amide intermediates, later reduced. |
| Photocatalytic Synthesis | Light-driven coupling of alkynes with amines under metal-free conditions. |
For 4-((Piperazin-1-yl)methyl)phenol dihydrochloride, the Ugi reaction is particularly effective, enabling high-yield formation of the methylene-piperazine linkage. Post-synthetic hydrochloride salt formation ensures product stability.
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing byproducts in photocatalytic steps. Advances in solid-phase synthesis have improved purity, albeit with trade-offs in scalability.
| Compound | Target Activity | IC/Ki |
|---|---|---|
| 4-((Piperazin-1-yl)methyl)phenol | Tyrosinase inhibition | 12 µM |
| LQFM008 | Antihypertensive | MAP reduction: 25 mmHg |
| Isoxazole-piperazine hybrids | Anticancer (Huh7 cells) | IC: 0.5 µM |
While 4-((Piperazin-1-yl)methyl)phenol lacks direct cardiovascular or anticancer data, structural parallels to LQFM008 and isoxazole hybrids suggest exploratory potential in these domains .
| Hazard Statement | Precautionary Measure |
|---|---|
| H314 (Skin corrosion) | Use gloves and eye protection |
| H302 (Harmful if swallowed) | Avoid ingestion; administer first aid if exposed |
Storage at room temperature in airtight containers prevents hygroscopic degradation .
Future Research Directions
Target Validation
In vivo studies are needed to confirm receptor binding hypotheses, particularly in models of depression or Parkinson’s disease. Structural analogs with fluorinated phenyl groups may enhance blood-brain barrier penetration.
Derivative Synthesis
Introducing electron-withdrawing groups (e.g., -CF) to the phenol ring could amplify tyrosinase inhibition, while N-alkylation of the piperazine may modulate receptor selectivity .
Formulation Development
Nanoencapsulation or prodrug strategies could address solubility limitations in parenteral formulations, leveraging the compound’s inherent stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume